molecular formula C6H9ClO3 B8678293 Chlorooxoacetic acid isobutyl ester

Chlorooxoacetic acid isobutyl ester

Cat. No.: B8678293
M. Wt: 164.59 g/mol
InChI Key: FCEMRJIKRVSQLE-UHFFFAOYSA-N
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Description

Chlorooxoacetic acid isobutyl ester (CAS No. 13361-35-8), also known as isobutyl chloroacetate, is an organic ester derived from chloroacetic acid and isobutyl alcohol. Its molecular formula is C₆H₁₁O₂Cl, with a molecular weight of 150.60 g/mol . The compound is structurally characterized by a chloro-substituted acetate group linked to an isobutyl (2-methylpropyl) moiety. It is commonly used in organic synthesis, particularly as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity stems from the electrophilic chloroacetate group, which participates in nucleophilic substitution reactions .

Properties

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

2-methylpropyl 2-chloro-2-oxoacetate

InChI

InChI=1S/C6H9ClO3/c1-4(2)3-10-6(9)5(7)8/h4H,3H2,1-2H3

InChI Key

FCEMRJIKRVSQLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Reactivity: Chlorooxoacetic acid esters exhibit higher electrophilicity than non-halogenated esters, enabling nucleophilic substitutions in drug synthesis .

Stability : Isobutyl benzoate’s aromatic backbone provides superior hydrolytic stability compared to aliphatic esters like butyl oxoacetate .

Synthetic Efficiency: Isobutyl acetoacetate’s β-ketoester group allows efficient enolate formation, critical for asymmetric catalysis .

Preparation Methods

Reaction Conditions

  • Molar ratio : Chloroacetic acid : isobutanol = 1 : 1.2–1.5 (excess alcohol drives equilibrium).

  • Catalyst : Concentrated sulfuric acid (1–3 wt%) or p-toluenesulfonic acid (0.5–2 mol%).

  • Temperature : 110–120°C under reflux.

  • Reaction time : 6–12 hours.

  • Yield : 85–92% after purification.

Mechanism

The acid catalyst protonates the carbonyl oxygen of chloroacetic acid, enhancing electrophilicity for nucleophilic attack by isobutanol. Water removal via azeotropic distillation (e.g., using toluene or cyclohexane) improves yield.

Limitations

  • Residual sulfuric acid requires neutralization (e.g., NaHCO₃), increasing waste.

  • Side reactions (e.g., dehydration of isobutanol) may occur at elevated temperatures.

Azeotropic Esterification with Solvent-Mediated Water Removal

This method employs a water-immiscible solvent to co-distill water, shifting equilibrium toward ester formation. Carbon tetrachloride (CCl₄) is effective due to its low boiling point (76°C) and immiscibility with water.

Protocol

  • Combine chloroacetic acid (1 mol), isobutanol (1.5 mol), and CCl₄ (30–40 wt%).

  • Reflux at 100–110°C for 8–16 hours.

  • Separate the organic layer and distill to recover CCl₄ (recycled) and isolate the ester.

Performance Metrics

  • Conversion : >95% (chloroacetic acid).

  • Purity : 98–99% after vacuum distillation.

  • Solvent recovery : >90% CCl₄ reused.

Advantages Over Fischer Method

  • Eliminates need for strong acids, reducing corrosion and purification steps.

  • Higher yields due to continuous water removal.

Catalytic Esterification Using Ion Exchange Resins

Solid acid catalysts, such as macroporous strong acid cation exchange resins (e.g., Amberlyst-15), enable greener synthesis with easier separation.

Procedure

  • Load resin (10–15 wt% relative to reactants) into a fixed-bed reactor.

  • Feed chloroacetic acid and isobutanol (1 : 1.3 molar ratio) at 80–100°C.

  • Maintain a space velocity of 0.5–2.0 h⁻¹.

  • Collect ester via fractional distillation.

Outcomes

  • Catalyst lifetime : >500 hours with <10% activity loss.

  • Yield : 88–94%.

Economic Considerations

  • Resins are recyclable, lowering operational costs.

  • Suitable for continuous production.

Reactive Distillation

Combining reaction and separation in a single unit enhances efficiency. A pilot-scale study for methyl chloroacetate achieved 98% conversion, suggesting scalability for the isobutyl analog.

Setup

  • Column configuration : Packed bed with structured catalysts (e.g., Sulzer DX).

  • Feed points : Chloroacetic acid (bottom), isobutanol (middle).

  • Conditions : 100–120°C, 0.1–0.3 MPa.

Benefits

  • Reduces energy consumption by 30% compared to batch processes.

  • Minimizes side products through immediate ester removal.

Gas-Phase Catalytic Esterification

A fixed-bed reactor with heterogeneous catalysts (e.g., ZrO₂/SO₄²⁻) facilitates gas-phase synthesis at elevated temperatures.

Parameters

  • Temperature : 120–150°C.

  • Pressure : Atmospheric.

  • Residence time : 2–5 seconds.

Results

  • Conversion : 80–85% per pass.

  • Selectivity : >99% toward ester.

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Yield (%) Advantages Drawbacks
Fischer EsterificationH₂SO₄110–12085–92Simple setupAcid waste, corrosion
AzeotropicNone100–11090–95Solvent recyclingCCl₄ toxicity
Ion Exchange ResinAmberlyst-1580–10088–94Recyclable catalyst, continuous operationHigh catalyst cost
Reactive DistillationStructured packing100–12095–98Energy-efficientComplex equipment
Gas-PhaseZrO₂/SO₄²⁻120–15080–85Rapid kineticsLower conversion per pass

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